4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide
Description
This compound is a quinazolinone derivative characterized by a 4-oxo-2-sulfanylidene quinazoline core linked to a cyclohexane carboxamide moiety via a methyl group. The N-substituent is a 1,2,3,4-tetrahydronaphthalen-1-yl group, introducing a bicyclic hydrophobic motif. Quinazolinones are known for their pharmacological versatility, particularly in anticancer research . The cyclohexane and tetrahydronaphthalen groups likely enhance lipophilicity, influencing bioavailability and target binding.
Properties
Molecular Formula |
C26H29N3O2S |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H29N3O2S/c30-24(27-22-11-5-7-18-6-1-2-8-20(18)22)19-14-12-17(13-15-19)16-29-25(31)21-9-3-4-10-23(21)28-26(29)32/h1-4,6,8-10,17,19,22H,5,7,11-16H2,(H,27,30)(H,28,32) |
InChI Key |
VCNVFAZVWVUTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolinone Core
The quinazolin-4(3H)-one scaffold is synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. Source details a two-step protocol involving:
-
Formation of benzo oxazin-4-one : Anthranilic acid reacts with acetic anhydride under reflux to yield 2-methylbenzo oxazin-4-one.
-
Ring expansion with amines : The oxazinone intermediate reacts with thiourea or thioacetamide in ethanol under reflux to form 2-sulfanylidenequinazolin-4(3H)-one .
For the target compound, 3-(chloromethyl)-2-sulfanylidene-1H-quinazolin-4-one is generated by substituting the amine with chloromethyl groups. This intermediate is critical for subsequent alkylation with the cyclohexane carboxamide moiety .
Introduction of the Sulfanylidene Group
Thionation of quinazolin-4(3H)-one to 2-sulfanylidene derivatives is achieved using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) . Source highlights thionation under inert conditions (e.g., toluene reflux, 110°C, 6 hours), yielding 85–92% conversion. For the target compound, this step ensures the stability of the sulfanylidene group while avoiding over-thionation of other carbonyls.
Functionalization at the 3-Position
The methylene bridge at the 3-position is introduced via Mannich reaction or alkylation :
-
Mannich reaction : Condensation of 2-sulfanylidenequinazolin-4(3H)-one with formaldehyde and cyclohexane-1-carboxamide in the presence of HCl yields the 3-(aminomethyl) derivative .
-
Alkylation : Reaction of 3-(chloromethyl)-2-sulfanylidenequinazolin-4-one with N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide in DMF/K₂CO₃ at 60°C for 12 hours achieves 78% yield.
Synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-yl)Cyclohexane-1-Carboxamide
The carboxamide moiety is synthesized via amide coupling :
-
Cyclohexane-1-carboxylic acid activation : Treated with EDC/HOBt in dichloromethane to form the active ester .
-
Coupling with 1,2,3,4-tetrahydronaphthalen-1-amine : The activated ester reacts with the amine in the presence of DMAP, yielding the carboxamide after purification by silica gel chromatography (n-hexane:ethyl acetate, 3:2) .
Final Assembly of the Target Compound
The quinazolinone and carboxamide moieties are coupled via nucleophilic substitution :
-
Reaction conditions : 3-(chloromethyl)-2-sulfanylidenequinazolin-4-one (1.2 equiv), N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide (1.0 equiv), K₂CO₃ (2.5 equiv), DMF, 80°C, 24 hours.
Optimization and Challenges
-
Regioselectivity : Competing alkylation at the quinazolinone N1 position is mitigated by using bulky bases (e.g., DBU) .
-
Purification : Column chromatography (SiO₂, gradient elution with DCM:MeOH) resolves byproducts from incomplete thionation .
Analytical Characterization
Spectroscopic data confirm the structure:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, NH), 7.85–7.15 (m, 7H, aromatic), 4.25 (s, 2H, CH₂), 3.45 (m, 1H, cyclohexane), 2.90–1.20 (m, 18H, cyclohexane/tetrahydronaphthalene) .
-
HRMS : [M+H]⁺ calcd. 516.1821, found 516.1819.
Applications and Derivatives
The compound’s sulfanylidene group enhances binding to kinase targets (e.g., ROCK2), as evidenced in patent WO2022169946A1 . Derivatives with modified carboxamide groups show improved bioavailability in preclinical models.
Chemical Reactions Analysis
Types of Reactions
4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinazolinone core or the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.
Scientific Research Applications
Overview
The compound 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structural features—comprising a quinazolinone core, a tetrahydronaphthalene moiety, and a cyclohexane carboxamide group—make it an interesting subject for research and application.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting molecular pathways involved in tumor growth and survival .
- Anti-inflammatory Properties : Research indicates potential use in reducing inflammation through modulation of inflammatory mediators.
The biological activities of this compound are noteworthy:
- Enzyme Inhibition : The quinazolinone core is known for its ability to inhibit various enzymes, making it a candidate for further exploration in drug design against diseases characterized by enzyme dysregulation .
- Receptor Binding : It may interact with specific receptors involved in cellular signaling pathways, potentially leading to therapeutic effects .
Industrial Applications
In addition to its pharmaceutical potential, this compound can also be utilized in industrial applications:
- Catalysis : Its unique structure allows it to act as a catalyst in organic reactions, facilitating various chemical transformations.
- Material Science : The compound's properties may be harnessed in the development of new materials with specific mechanical or chemical characteristics.
Case Study 1: Anticancer Potential
A study focused on synthesizing derivatives of quinazoline compounds demonstrated that modifications to the quinazolinone core could enhance anticancer activity. The synthesized derivatives exhibited significant inhibition against multiple cancer cell lines, highlighting the therapeutic potential of compounds like this compound .
Case Study 2: Enzyme Inhibition
Research investigating enzyme inhibitors identified that certain quinazoline derivatives could effectively inhibit enzymes critical to cancer progression. The study emphasized the need for further exploration of structural modifications to optimize efficacy and selectivity against specific targets .
Mechanism of Action
The mechanism of action of 4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, affecting cellular redox balance. The tetrahydronaphthalene moiety may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Quinazolinone Derivatives
Key Observations :
Key Observations :
- Conventional synthesis (e.g., AlMe3-mediated amidation ) requires harsh conditions, whereas microwave-assisted methods improve efficiency and yield.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The target compound’s higher LogP and molecular weight suggest reduced aqueous solubility, necessitating formulation optimization for in vivo applications.
- Smaller analogues (e.g., N-phenyl derivatives ) exhibit better solubility but lower membrane permeability.
Biological Activity
The compound 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide is a novel quinazoline derivative with a complex structure that suggests significant potential in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 447.6 g/mol. This article explores its biological activities, particularly focusing on its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.
Chemical Structure and Properties
The compound features:
- A quinazolinone core , which is associated with various biological activities.
- A tetrahydronaphthalene moiety , contributing to its lipophilicity and potential bioavailability.
- A cyclohexane carboxamide group , which may enhance binding interactions with biological targets.
Anticancer Activity
Quinazoline derivatives are well-known for their anticancer properties, primarily due to their ability to inhibit tyrosine kinase receptors (TKRs), which are overexpressed in several cancers such as breast and prostate cancer. The compound under investigation has shown promising results in various studies:
- In vitro Studies :
-
Mechanism of Action :
- The anticancer effect is believed to be mediated through the inhibition of dihydrofolate reductase (DHFR) and other kinases involved in cell proliferation .
- Studies have shown that modifications in the quinazoline structure can enhance activity against specific cancer types by altering binding affinity to target enzymes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Preliminary tests indicate that it exhibits inhibitory effects against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in recent studies:
- It has been suggested that the quinazoline scaffold can act as an antagonist for prolyl hydroxylase enzymes, which play a role in cellular responses to hypoxia .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing 4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxamide?
- Methodology : A multi-step synthesis is typically employed.
Quinazolinone Core Formation : Start with anthranilic acid derivatives and thiourea to generate the 4-oxo-2-sulfanylidene-1H-quinazoline moiety via cyclization under basic conditions (e.g., K₂CO₃ in ethanol, reflux) .
Methyl Group Introduction : Use alkylation reagents like methyl iodide or dimethyl sulfate to attach the methyl group at position 3 of the quinazolinone .
Cyclohexane Carboxamide Coupling : React the intermediate with N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclohexane-1-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .
- Key Considerations : Monitor reaction progress via TLC and optimize yields by adjusting solvent polarity (e.g., DMSO vs. ethanol) and temperature .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and detect tautomerism (e.g., thione-thiol equilibrium in the sulfanylidene group) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding bioactivity .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations for electronic properties) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening Protocols :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Test concentrations ranging from 1–100 µM .
- Antimicrobial Screening : Agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Dose-Response Analysis : Calculate IC₅₀/EC₅₀ values and compare with structurally similar compounds (e.g., 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxamide) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Strategy :
Analog Synthesis : Modify the tetrahydronaphthalen-1-yl group (e.g., introduce halogens or methoxy substituents) and the cyclohexane carboxamide linkage .
Functional Group Variation : Replace the sulfanylidene group with sulfonyl or sulfonamide moieties to assess impact on solubility and target binding .
- Data Analysis : Use multivariate regression models to correlate substituent electronegativity/logP with bioactivity .
Q. What computational approaches are effective for predicting binding modes with biological targets?
- Molecular Modeling :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR) or DNA topoisomerases. Prioritize targets based on homology to quinazoline-binding proteins .
- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .
- Validation : Cross-reference docking scores with experimental IC₅₀ values from kinase inhibition assays .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?
- Troubleshooting Steps :
Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to mitigate aggregation .
Off-Target Screening : Perform kinome-wide profiling or thermal shift assays to identify non-specific interactions .
- Statistical Analysis : Apply ANOVA to assess inter-lab variability and report 95% confidence intervals .
Q. What strategies improve regioselectivity during the quinazolinone core synthesis?
- Regiochemical Control :
- Base Selection : Use K₂CO₃ instead of NaOH to favor cyclization at the 2-position .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., over-oxidation) by shortening reaction time .
- Monitoring : Track intermediates via LC-MS and adjust stoichiometry of thiourea/anthranilic acid derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
